1-(2-Aminoethyl)piperidin-3-ol
Description
Overview of Piperidine (B6355638) Derivatives in Chemical and Biological Sciences
The piperidine scaffold is a crucial heterocyclic system that serves as a fundamental building block in the creation of a wide array of pharmaceutical agents. researchgate.net
The journey of piperidine chemistry began in the mid-19th century. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. This foundational discovery paved the way for the extensive exploration of piperidine derivatives. Over the last few decades, thousands of piperidine derivatives have been investigated in preclinical and clinical studies, highlighting their enduring importance. clinmedkaz.org The development of compounds like 1-(2-Aminoethyl)piperidin-3-ol is a reflection of the sophisticated advancements in heterocyclic chemistry and the continuous search for versatile molecular structures for pharmaceutical applications.
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry, with over 75% of drugs approved by the FDA containing such structures. nih.gov In fact, approximately 59% of small-molecule drugs in the United States feature a nitrogen heterocycle, making them highly privileged structures in drug design. openmedicinalchemistryjournal.comijnrd.org These compounds are integral to a vast number of natural products, including alkaloids, vitamins, and hormones, as well as synthetic drugs. mdpi.com The presence of nitrogen atoms allows for the formation of hydrogen bonds with biological targets, a key factor in their therapeutic efficacy. nih.gov The versatility of these heterocycles allows for structural modifications that can influence a molecule's biological properties, such as anti-inflammatory, antibacterial, and antiviral activities. mdpi.com Their applications extend beyond medicine to agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.comelsevierpure.com
Structural Characteristics and Chemical Nomenclature of this compound
The specific structural attributes of this compound define its chemical identity and potential for various applications.
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. This systematic name clearly indicates its core structure: a piperidine ring substituted at the nitrogen atom (position 1) with an aminoethyl group and at the third carbon atom with a hydroxyl group. In scientific literature and chemical databases, it is also known by synonyms such as 1-(2-aminoethyl)-3-piperidinol and 3-Piperidinol, 1-(2-aminoethyl)-. guidechem.com
The molecular formula of this compound is C₇H₁₆N₂O. guidechem.combiosynth.com This formula corresponds to a molecular weight of approximately 144.21 g/mol . guidechem.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol |
| CAS Number | 847499-95-0 |
| Canonical SMILES | C1CC(CN(C1)CCN)O |
Data sourced from multiple chemical databases. guidechem.combiosynth.com
The structure of this compound is characterized by three key components that contribute to its chemical reactivity and potential biological activity:
Piperidine Ring: A six-membered nitrogen-containing heterocycle that provides a stable and versatile scaffold. openmedicinalchemistryjournal.com
Aminoethyl Side Chain: A -CH₂CH₂NH₂ group attached to the piperidine nitrogen. The primary amine in this side chain is a key functional group.
Hydroxyl Group: An -OH group located at the 3-position of the piperidine ring, classifying the molecule as a 1,3-amino alcohol.
The presence of both amino and hydroxyl groups allows the molecule to participate in hydrogen bonding and interact with various biological targets like enzymes and receptors. This polyfunctional nature makes it a valuable building block in the synthesis of more complex molecules.
Research Landscape and Current Trends for this compound
The research landscape for this compound is primarily centered on its utility as a foundational element in the synthesis of new chemical entities. Current trends indicate a significant interest in exploring the pharmacological potential of molecules derived from this scaffold, particularly in the areas of cancer and neurological disorders.
Identification as a Research Chemical
This compound is widely recognized and cataloged as a research chemical. cymitquimica.com Its commercial availability facilitates its use in academic and industrial laboratories for a range of research and development purposes. The compound's utility as a synthetic intermediate is a key aspect of its identity in the research community.
A notable example of its application is in the synthesis of nonsymmetrical 1,4-disubstituted anthraquinones. acs.org In this context, this compound serves as a key building block, with its primary amine reacting to form a crucial side chain on the anthraquinone (B42736) core. acs.org This research highlights the compound's practical application in constructing complex molecules with potential as anticancer agents. acs.org
Below is a table summarizing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 847499-95-0 |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Key Functional Groups | Primary amine, Secondary amine (piperidine ring), Hydroxyl group |
Emerging Areas of Investigation
Emerging research trends point towards the exploration of derivatives of aminoethyl-piperidines in the context of neurological disorders and cancer, with a particular focus on their interaction with specific biological targets.
One of the most promising areas of investigation for structurally related compounds is the development of σ1 receptor ligands . While a prominent study focused on the 4-(2-aminoethyl)piperidine scaffold, the findings have significant implications for the potential of the this compound isomer. d-nb.info Research has demonstrated that aminoethyl-substituted piperidine derivatives can exhibit high affinity and selectivity for the σ1 receptor, which is implicated in a variety of central nervous system (CNS) disorders and is overexpressed in many types of cancer cells. d-nb.info
Derivatives of aminoethyl-piperidines have shown potent antiproliferative properties against various cancer cell lines. d-nb.info For instance, certain 1-methylpiperidine (B42303) derivatives with a 4-(2-aminoethyl) scaffold have demonstrated stronger antiproliferative effects on human prostate cancer cells than some established σ1 ligands. d-nb.info This suggests that the aminoethyl-piperidine core is a valuable pharmacophore for the design of novel anticancer agents.
Furthermore, the aminoethyl-piperidine structure is being explored for its potential to modulate neurotransmitter systems, which could lead to the development of treatments for a range of neurological conditions . clinmedkaz.org The ability of these compounds to cross the blood-brain barrier is a critical factor in this area of research. researchgate.net Studies on related piperidine derivatives have shown potential for anticonvulsant activity, further highlighting the therapeutic promise of this chemical class. researchgate.net
The table below summarizes the emerging research applications for aminoethyl-piperidine derivatives, providing a framework for the potential investigative avenues for this compound.
| Research Area | Target/Application | Key Findings for Related Structures |
| Oncology | σ1 Receptor Ligands, Antiproliferative Agents | Derivatives show high affinity for the σ1 receptor and inhibit the growth of cancer cells. d-nb.info |
| Neurology | σ1 Receptor Ligands, Anticonvulsants | The σ1 receptor is a target for various CNS disorders. Related piperidine derivatives have shown anticonvulsant activity. d-nb.inforesearchgate.net |
| Medicinal Chemistry | Synthetic Scaffolds | Used as a building block to create more complex molecules with diverse biological activities. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPWBQHXJAUDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405715 | |
| Record name | 1-(2-aminoethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847499-95-0 | |
| Record name | 1-(2-aminoethyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-aminoethyl)piperidin-3-ol | |
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Synthetic Methodologies and Chemical Transformations of 1 2 Aminoethyl Piperidin 3 Ol
Established Synthetic Routes for 1-(2-Aminoethyl)piperidin-3-ol
The synthesis of this compound can be achieved through several methodologies, with a common approach involving the introduction of an aminoethyl group onto the piperidine (B6355638) nitrogen, followed by the transformation of a precursor functional group into the desired primary amine.
A primary strategy for synthesizing this compound involves a two-step process beginning with the N-alkylation of piperidin-3-ol, followed by the chemical reduction of a nitrile group. This method builds the carbon backbone of the side chain first and then converts the terminal functional group into the primary amine.
The initial step is the alkylation of the secondary amine of the piperidin-3-ol ring. This is typically achieved by reacting it with a two-carbon electrophile, such as chloroacetonitrile, in the presence of a base. This reaction forms the intermediate, 2-(3-hydroxypiperidin-1-yl)acetonitrile. The subsequent and final step is the reduction of the nitrile group to a primary amine, yielding the target compound, this compound. This reduction is a common transformation in organic synthesis for preparing amines from nitriles. nih.govresearchgate.net
The success of the alkylation and nitrile reduction strategy is highly dependent on the choice of reagents and reaction conditions.
Alkylation Step: For the N-alkylation of piperidin-3-ol with chloroacetonitrile, a non-nucleophilic base is required to deprotonate the piperidine nitrogen without competing in the alkylation reaction. Triethylamine (Et3N) is a suitable choice for this purpose. The reaction is typically carried out in an aprotic solvent like Tetrahydrofuran (THF) or acetonitrile.
Nitrile Reduction Step: The reduction of the nitrile intermediate to the primary amine requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄ or LAH) is exceptionally effective for this transformation. adichemistry.com LAH is a strong, nucleophilic reducing agent capable of reducing polar multiple bonds, including those in nitriles and amides, to amines. adichemistry.commasterorganicchemistry.com The reaction must be performed under anhydrous conditions in a non-protic solvent, with THF being a preferred choice despite the moderate solubility of LAH. adichemistry.comcommonorganicchemistry.com The process involves the nucleophilic attack of a hydride ion on the nitrile carbon, and after a complete reaction, a careful aqueous workup is necessary to quench the excess LAH and hydrolyze the intermediate aluminum complexes to yield the final amine product. adichemistry.comic.ac.uk
| Step | Reagents & Conditions | Purpose |
| N-Alkylation | Piperidin-3-ol, Chloroacetonitrile, Triethylamine (Et3N), Tetrahydrofuran (THF) | To attach the two-carbon nitrile-containing side chain to the piperidine nitrogen. |
| Nitrile Reduction | 2-(3-Hydroxypiperidin-1-yl)acetonitrile, Lithium Aluminum Hydride (LiAlH₄), THF, followed by aqueous workup | To convert the terminal nitrile group into a primary amine, completing the synthesis. adichemistry.commasterorganicchemistry.com |
The synthesis of analogues like 1-(2-aminoethyl)piperidin-4-ol (B138673) often employs different and more complex strategies, highlighting the influence of substituent position on synthetic design. nbinno.com For instance, the synthesis of certain 4-(2-aminoethyl)piperidine derivatives has been achieved through a multi-step sequence starting from protected piperidin-4-ones. nih.govd-nb.info
This approach can involve:
Formation of an α,β-unsaturated ketone: Oxidation of an N-protected piperidin-4-one creates a vinylogous amide. nih.govd-nb.info
Conjugate Addition: A nucleophile is added to the α,β-unsaturated system. nih.govd-nb.info
Chain Homologation: A Wittig reaction can be used to introduce a two-carbon ester-containing chain. nih.govd-nb.info
Functional Group Transformations: The ester is reduced to an alcohol (e.g., using LiAlH₄), which is then converted into an amine. nih.govresearchgate.net
This contrasts with the more direct alkylation-reduction route for the 3-hydroxy isomer. The choice of a longer, more intricate pathway for the 4-substituted analogues is often driven by the need to control stereochemistry or to build complex substitution patterns on the piperidine ring that are not easily accessible through direct alkylation.
| Feature | Synthesis of this compound (Proposed) | Synthesis of 4-(2-Aminoethyl)piperidine Analogues |
| Starting Material | Piperidin-3-ol | N-Protected Piperidin-4-one nih.govd-nb.info |
| Key Strategy | Direct N-alkylation with a C2-nitrile unit, followed by nitrile reduction. | Multi-step sequence involving conjugate addition, Wittig reaction, and functional group interconversions. nih.govd-nb.info |
| Complexity | Relatively straightforward, two-step process. | More complex, multi-step synthesis (often 5+ steps). nih.govd-nb.info |
| Key Reagents | Chloroacetonitrile, LiAlH₄ adichemistry.com | IBX (oxidant), Phenylboronic acid (nucleophile), Wittig reagents, LiAlH₄ nih.govd-nb.info |
Biological and Pharmacological Investigations of 1 2 Aminoethyl Piperidin 3 Ol and Its Derivatives
Exploration of Biological Activities and Potential Therapeutic Applications
The inherent structural characteristics of the piperidine (B6355638) moiety, such as its ability to adopt specific conformations and engage in key binding interactions, make it a privileged scaffold in drug discovery. Researchers have extensively modified this nucleus to explore various biological activities, leading to the development of compounds with potential applications in treating a spectrum of diseases, from neurological disorders to infectious diseases and cancer.
Role as a Precursor in Developing Biologically Active Compounds
The piperidine skeleton is a fundamental building block in the synthesis of complex, biologically active molecules. Its structural utility allows it to serve as a precursor for a diverse range of pharmaceutical compounds. The synthesis of new therapeutic agents often involves leveraging the piperidine motif to create derivatives with enhanced biological functions. researchgate.net Highly functionalized piperidines are a versatile class of nitrogen-containing heterocycles with broad applications in medicinal chemistry and drug discovery research. This scaffold is present in more than twenty classes of pharmaceuticals, demonstrating its importance in drug construction. nih.gov The development of novel compounds frequently relies on multicomponent reactions that efficiently generate structurally diverse piperidine derivatives. These reactions enable the rapid assembly of complex molecules from simpler starting materials, providing a powerful strategy for designing and synthesizing biologically active compounds.
Anticonvulsant Activity of Piperidine-3-carboxylic Acid Derivatives
Derivatives of the piperidine scaffold have been a significant area of investigation for the development of new anticonvulsant therapies. researchgate.net Research into hybrid compounds incorporating a pyrrolidine-2,5-dione core, which shares structural similarities with some piperidine derivatives, has identified promising anticonvulsant activity in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. mdpi.com
One notable compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4 ), demonstrated a potent anticonvulsant effect in the MES test with an ED₅₀ value of 62.14 mg/kg. scilit.com This compound and its analogs also showed significant activity in the 6 Hz test, which is a model for therapy-resistant partial seizures. mdpi.com The mechanism of action for some of these derivatives involves the modulation of neuronal voltage-sensitive sodium and calcium channels, which are key targets for many antiepileptic drugs. mdpi.com For instance, Compound 4 was found to exhibit a balanced inhibition of both channel types. Furthermore, piperidine derivatives like nipecotic acid, which is a GABA reuptake inhibitor, have been used as a basis for designing new anticonvulsant agents, highlighting the versatility of the piperidine-3-carboxylic acid structure in this therapeutic area. frontiersin.org
| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz Test ED₅₀ (mg/kg) | scPTZ Test |
|---|---|---|---|
| Compound 3 | >300 | 153.25 | Active (50% protection) |
| Compound 4 | 62.14 | 75.59 | Inactive |
| Compound 6 | >300 | 74.32 | Not Tested |
| Valproic Acid (VPA) | 252.7 | 130.6 | - |
| Ethosuximide (ETX) | - | 221.7 | - |
Data sourced from research on hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) rings. mdpi.comscilit.com
Antidepressant and Analgesic Properties of Related Piperidine Compounds
The piperidine scaffold is a cornerstone in the development of analgesic and antidepressant medications. Pethidine, a well-known synthetic opioid pain medication, belongs to the phenylpiperidine class and exerts its analgesic effects by acting as an agonist at the μ-opioid receptor. dndi.org This highlights the role of the piperidine ring in interacting with key receptors in pain pathways. Research has expanded to create novel piperidine derivatives targeting μ-opioid receptors for pain management. nih.gov
In the realm of antidepressants, piperidine and its derivatives have been explored for their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin (B10506). tubitak.gov.tr Piperine, a natural alkaloid containing a piperidine nucleus, has shown MAO inhibitory activity. tubitak.gov.tr Synthetic derivatives have been designed to target multiple pathways, including serotonin reuptake (SSRI) and various serotonin receptors (5-HT1A, 5-HT7), to achieve antidepressant effects. nih.gov Furthermore, certain piperidine derivatives have been investigated as sigma-1 receptor antagonists, which can contribute to their antinociceptive (pain-reducing) properties. researchgate.netresearchgate.net
Anticancer and Cytotoxic Activity of Piperidine-Containing Anthraquinones
The conjugation of a piperidine moiety with an anthraquinone (B42736) core has been explored as a strategy for developing novel anticancer agents. Anthraquinones themselves are a class of compounds known for their potential as anticancer drugs, with some derivatives being used clinically. frontiersin.orgnih.gov Their mechanism often involves interaction with DNA and inhibition of enzymes like topoisomerase. nih.gov
When combined, the piperidine ring can modulate the pharmacological properties of the anthraquinone, potentially enhancing its cytotoxic activity and altering its mechanism of action. Research into the structure-activity relationships of anthraquinone derivatives has shown that various substitutions on the anthraquinone ring system can significantly impact their biological effects. nwmedj.orgmdpi.com While specific research focusing solely on 1-(2-Aminoethyl)piperidin-3-ol linked to anthraquinones is specialized, the broader class of piperidine-containing compounds has demonstrated significant cytotoxic effects against a range of human cancer cell lines. nih.gov For example, various functionalized piperidines have been shown to be more toxic to cancer cells—including glioma (U251), breast (MCF7), and colon (HT29) cancer lines—than to normal cells. nih.gov The development of these hybrid molecules represents a promising avenue in cancer therapy research. mdpi.com
Sigma-1 Receptor Ligand Development and Antiproliferative Effects
The sigma-1 (σ1) receptor is a unique protein implicated in various cellular functions and is overexpressed in several types of cancer cells, making it an attractive target for anticancer drug development. A significant body of research has focused on designing piperidine-based ligands that bind to the σ1 receptor with high affinity and selectivity.
A series of novel σ1 receptor ligands incorporating a 4-(2-aminoethyl)piperidine scaffold were synthesized and evaluated for their biological activity. The design concept aimed to improve the lipophilic ligand efficiency of previously developed potent σ1 ligands. Certain 1-methylpiperidine (B42303) derivatives from this series demonstrated particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. Molecular dynamics simulations revealed that the interactions between the piperidine's nitrogen atom and its substituents with a lipophilic binding pocket on the receptor are crucial for this high affinity.
These ligands have also been investigated for their antiproliferative effects. The piperidine derivative 4a was found to inhibit the growth of human non-small cell lung cancer cells (A427) to a degree similar to the known σ1 antagonist haloperidol. Furthermore, 1-methylpiperidines 20a , 21a , and 22a exhibited stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than other reference σ1 ligands. These findings underscore the potential of developing piperidine-based σ1 receptor ligands as novel cytotoxic agents for cancer therapy.
| Compound | σ1 Receptor Affinity (Kᵢ, nM) | σ2 Receptor Affinity (Kᵢ, nM) | Antiproliferative Effect |
|---|---|---|---|
| 4a | 165 | >10,000 | Inhibited growth of A427 lung cancer cells |
| 20a | 1.2 | 310 | Strong antiproliferative effect on DU145 prostate cancer cells |
| 21a | 1.0 | 251 | Strong antiproliferative effect on DU145 prostate cancer cells |
| 22a | 1.1 | 200 | Strong antiproliferative effect on DU145 prostate cancer cells |
Data sourced from studies on aminoethyl-substituted piperidine derivatives.
Antimicrobial and Anti-inflammatory Properties of Related Piperidine Derivatives
The piperidine scaffold is a common feature in compounds exhibiting significant antimicrobial and anti-inflammatory activities. nih.gov Numerous studies have demonstrated the potential of piperidine derivatives to combat various pathogens. For instance, newly synthesized piperidine compounds have been screened for their antimicrobial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. researchgate.net
In one study, the antimicrobial activity was assessed using the disc diffusion method. researchgate.net The results showed that piperidine derivatives were active against both tested bacterial strains. Compound 2 from this study was found to be more active than its analogue, Compound 1 , and showed good activity against Staphylococcus aureus when compared to the standard antibiotic chloramphenicol. researchgate.net Another study synthesized six novel piperidine derivatives and evaluated their antimicrobial properties. nwmedj.org Compound 6 in this series exhibited the strongest inhibitory activity against seven different bacteria tested, also showing the best Minimum Inhibitory Concentration (MIC) results. nwmedj.org Beyond antibacterial effects, piperidine derivatives have also been investigated for anti-inflammatory properties, adding to their broad pharmacological spectrum. nih.gov
| Compound | Concentration (µL) | Staphylococcus aureus | Escherichia coli |
|---|---|---|---|
| Compound 1 | 10 | 12 | 11 |
| Compound 1 | 20 | 14 | 13 |
| Compound 2 | 10 | 16 | 13 |
| Compound 2 | 20 | 18 | 15 |
| Chloramphenicol (Standard) | 10 | 20 | 21 |
Data sourced from the evaluation of new piperidine derivatives. researchgate.net
Inhibition of Enzymes (e.g., Aminoglycoside 6'-N-Acetyltransferase type Ib)
The search for inhibitors of enzymes that confer antibiotic resistance is a critical area of pharmaceutical research. One such enzyme is the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which is a primary cause of resistance to aminoglycoside antibiotics like amikacin (B45834) in Gram-negative bacteria. nih.govnih.gov While literature specifically detailing the inhibition of AAC(6')-Ib by this compound or its direct derivatives is limited, extensive research into other heterocyclic scaffolds provides insight into the structural requirements for inhibiting this enzyme.
Notably, studies have identified potent inhibitors based on a pyrrolidine (B122466) pentamine scaffold. nih.govnih.govmdpi.com Although distinct from the piperidine ring of this compound, the structure-activity relationship (SAR) of these pyrrolidine inhibitors highlights key molecular features that are crucial for inhibitory activity. These studies revealed that a hydroxyl moiety and specific stereoconformation at one of the positions (R3) were required for full inhibitory function. nih.govnih.gov Furthermore, aromatic functionalities at other positions were deemed essential for binding and activity. nih.govnih.gov One study identified a compound, 1-[3-(2-aminoethyl)benzyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, which incorporates a different piperidine moiety and a pyrrolidin-3-ol core, as an inhibitor of AAC(6')-Ib with IC50 values of 39.7 µM and 34.9 µM against the acetylation of kanamycin (B1662678) A and amikacin, respectively. chem960.com These findings underscore the importance of the hydroxyl group and the precise spatial arrangement of substituents in designing enzyme inhibitors, principles that are broadly applicable in medicinal chemistry.
Potential as G-Protein-Coupled Receptor Agonists
G-Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. Piperidine derivatives have been extensively investigated as ligands for various GPCRs, demonstrating a wide range of activities from full agonists to antagonists. The this compound scaffold and its analogs are of interest for their potential to act as GPCR agonists.
The functional activity of these compounds can be exquisitely sensitive to minor structural changes. For instance, research on ligands for the histamine (B1213489) H₃ receptor showed that the length of a carbon chain separating an imidazole (B134444) from a piperidine moiety could switch the compound's activity from a full agonist to a partial agonist. Further studies have shown that attaching a lipophilic substituent directly to the piperidine can result in an agonist, whereas inserting an extra methylene (B1212753) spacer between the ring and the substituent can produce an antagonist.
Derivatives featuring the core structure of the user's request have also shown promise. A study on nonprostanoid prostaglandin (B15479496) I₂ (IP) receptor agonists identified a unique piperidine derivative, 2-((1-(2-(N-(4-tolyl)benzamido)ethyl)piperidin-4-yl)oxy)acetic acid, as a potent and selective IP receptor agonist. This demonstrates that the N-(2-aminoethyl)piperidine substructure can be incorporated into molecules that function as effective GPCR agonists. The interaction between an agonist-bound GPCR and its cognate G protein stabilizes an active conformation of the receptor, which in turn enhances the binding affinity of the agonist.
Modulation of Neurotransmitter Systems (e.g., GABAergic Pathways)
Piperidine-based structures are well-represented among centrally active agents, partly due to their ability to modulate various neurotransmitter systems. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is a key target. Derivatives related to this compound have been explored for their ability to interact with GABAergic pathways, either by directly binding to GABA receptors or by inhibiting GABA uptake.
Research has shown that hydroxy- and amino-substituted piperidinecarboxylic acids can act as both GABA agonists and uptake inhibitors. nih.gov For example, (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid were identified as inhibitors of the GABA uptake system. nih.gov Another compound, (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid, was found to interact selectively with GABA receptors, though less effectively than isonipecotic acid. nih.gov
Furthermore, the natural product piperine, which contains a piperidine ring, has been shown to modulate GABA-A receptors. nih.govnih.gov It acts with similar potency across various GABA-A receptor subtypes, suggesting its binding site may involve only the α and β subunits. nih.govnih.gov Another related compound, 4-PIOL (5-(4-piperidyl)isoxazol-3-ol), acts as a low-efficacy partial agonist at the GABA-A receptor. wikipedia.org This body of evidence indicates that the piperidinol scaffold is a viable starting point for developing modulators of the GABAergic system.
Table 1: Activity of Piperidine Derivatives on GABAergic System Components This table is for illustrative purposes and includes data from various piperidine derivatives to show the scaffold's potential.
| Compound/Derivative Class | Target | Activity | Potency (Value) | Reference |
|---|---|---|---|---|
| Hydroxypiperidinecarboxylic acids | GABA Uptake System | Inhibitor | Weaker than nipecotic acid | nih.gov |
| (3RS,4SR)-3-hydroxypiperidine-4-carboxylic acid | GABA Receptors | Agonist | Less effective than isonipecotic acid | nih.gov |
| Piperine | GABA-A (α₂β₂) Receptor | Positive Modulator | EC₅₀: 42.8 ± 7.6 µM | nih.govnih.gov |
| Piperine | GABA-A (α₃β₂) Receptor | Positive Modulator | EC₅₀: 59.6 ± 12.3 µM | nih.govnih.gov |
| 4-PIOL | GABA-A Receptor | Partial Agonist | IC₅₀: 6–9 µM | wikipedia.org |
Structure-Activity Relationship (SAR) Studies
Influence of Functional Groups on Biological Activity
The biological activity of piperidine derivatives is heavily influenced by the nature and position of their functional groups. The hydroxyl (-OH) group and the amino (-NH₂) group of the parent compound, this compound, are critical pharmacophoric features.
SAR studies on various piperidine-containing molecules consistently demonstrate the importance of specific functional groups. For instance, in a series of piperidine nitroxides investigated for antioxidant activity, the nitroxide moiety itself was found to be essential for scavenging reactive oxygen species. oup.com In studies of piperine, the main constituent of pepper, its biological activities are attributed to the combination of its three key structural features: an aromatic ring with a methylenedioxy bridge, a conjugated dienone system, and the piperidine ring within an amide bond. nih.govresearchgate.net Modification or removal of any of these groups can significantly alter or abolish the compound's activity. nih.gov Similarly, for pyrrolidine-based inhibitors of the AAC(6')-Ib enzyme, a hydroxyl moiety was determined to be a strict requirement for full inhibitory activity, highlighting the critical role of hydrogen-bonding groups in ligand-enzyme interactions. nih.govnih.gov
Impact of Substituent Modifications on Receptor Affinity and Selectivity
Modifying substituents on the piperidine ring and its side chains is a key strategy for tuning receptor affinity and selectivity. Even subtle changes can lead to dramatic shifts in pharmacological profiles.
A compelling example is found in a series of N-phenylpiperazine analogs designed as dopamine (B1211576) D2/D3 receptor ligands. nih.gov The introduction of different fluoride-substituted aromatic groups at the end of a side chain resulted in profound changes in selectivity. One compound exhibited nanomolar affinity for the D3 receptor and was approximately 500-fold more selective for D3 over the highly homologous D2 receptor. nih.gov In this series, 4-thiophene-3-yl-benzamide N-phenylpiperazines showed D3 vs. D2 selectivity ranging from 67 to 1831-fold, demonstrating the powerful impact of substituent choice. nih.gov
Similarly, studies on σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold revealed that the substituent on the piperidine nitrogen is crucial for affinity. 1-Methylpiperidines showed high σ₁ receptor affinity and selectivity, whereas derivatives with a proton, a tosyl group, or an ethyl group at the same position had significantly lower affinity.
Table 2: Impact of Substituents on Dopamine Receptor Selectivity Data adapted from research on N-phenylpiperazine analogs to illustrate the principle of substituent modification.
| Base Scaffold | Key Substituent | D₃ Receptor Affinity (Kᵢ, nM) | D₂ Receptor Affinity (Kᵢ, nM) | Selectivity (D₂ Kᵢ / D₃ Kᵢ) | Reference |
|---|---|---|---|---|---|
| N-phenylpiperazine | 4-thiophene-3-yl-benzamide | 1.4 - 43 | Varies | 67 - 1831 fold | nih.gov |
| N-phenylpiperazine | 4-thiazolyl-4-ylbenzamide | 2.5 - 31 | Varies | 73 - 1390 fold | nih.gov |
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological properties of this compound and its structural analogs have been explored through a variety of preclinical evaluation methods. These investigations are crucial for determining the potential therapeutic applications and understanding the biological interactions of these compounds. The research has largely centered on their activity as sigma (σ) receptor ligands and their potential as antiproliferative agents.
Cell-based assays are fundamental in determining the molecular targets and cellular effects of novel compounds. For derivatives of the 1-(2-aminoethyl)piperidine scaffold, research has focused on their interaction with σ₁ and σ₂ receptors and their subsequent effect on cancer cell proliferation.
Receptor Binding Assays
Radioligand receptor binding assays have been utilized to determine the affinity and selectivity of these piperidine derivatives for σ₁ and σ₂ receptors. nih.gov In these assays, homogenates of guinea pig brains serve as the source for the σ₁ receptor, while membrane preparations from rat liver are used for the σ₂ receptor. nih.gov The affinity of a compound is typically expressed as the Ki value (in nM), which represents the concentration of the ligand that occupies 50% of the receptors.
A study on a series of 4-(2-aminoethyl)piperidine derivatives revealed that modifications to the piperidine nitrogen atom significantly influence σ₁ receptor affinity. d-nb.infonih.gov Specifically, 1-methylpiperidines demonstrated high affinity for the σ₁ receptor and notable selectivity over the σ₂ subtype. d-nb.infonih.gov In contrast, derivatives with a proton (NH), a tosyl group, or an ethyl group on the piperidine nitrogen showed considerably lower affinity for the σ₁ receptor. nih.govresearchgate.net
| Compound | Substitution on Piperidine-N | σ₁ Receptor Affinity (Ki in nM) | σ₂ Receptor Selectivity (Ki σ₂ / Ki σ₁) |
| 4a | H | 12.3 | 14 |
| 18a | CH₃ | 1.8 | 108 |
| 20a | CH₃ | 4.9 | 16 |
| 21a | CH₃ | 3.2 | 166 |
| 22a | CH₃ | 5.3 | 43 |
Data sourced from studies on 4-(2-aminoethyl)piperidine derivatives. d-nb.infonih.gov
Cytotoxicity Assays
The cytotoxic, or antiproliferative, effects of these compounds have been evaluated against various human tumor cell lines. nih.gov Both σ₁ and σ₂ receptors are known to be expressed in rapidly proliferating cells, such as those found in prostate and breast cancers, making them viable targets for anticancer therapies. nih.gov
Derivatives of 4-(2-aminoethyl)piperidine have demonstrated notable antiproliferative activity. For instance, piperidine 4a was found to inhibit the growth of human non-small cell lung cancer cells (A427) to a degree comparable to the established σ₁ antagonist, haloperidol. d-nb.infonih.gov Furthermore, certain 1-methylpiperidines (20a, 21a, and 22a) exhibited stronger antiproliferative effects on androgen-negative human prostate cancer cells (DU145) than other known σ₁ ligands like NE100 and S1RA. d-nb.infonih.gov
| Compound | Cell Line | Growth Inhibition (%) at 10 µM |
| 4a | A427 (Lung Cancer) | 59% |
| 20a | DU145 (Prostate Cancer) | 71% |
| 21a | DU145 (Prostate Cancer) | 68% |
| 22a | DU145 (Prostate Cancer) | 65% |
| Haloperidol | A427 (Lung Cancer) | 67% |
| NE100 | DU145 (Prostate Cancer) | 41% |
| S1RA | DU145 (Prostate Cancer) | 49% |
Data sourced from studies on 4-(2-aminoethyl)piperidine derivatives. d-nb.infonih.gov
While in vitro studies provide crucial data on cellular activity, in vivo animal models are necessary to evaluate therapeutic efficacy in a complex biological system.
Cancer Xenograft Models
Based on the significant antiproliferative activity observed in cell-based assays, cancer xenograft models are a logical next step for evaluating the in vivo efficacy of this compound derivatives. In these models, human cancer cells, such as A427 lung or DU145 prostate cancer cells, are implanted into immunocompromised mice. The mice are then treated with the test compound to assess its ability to inhibit tumor growth. This model allows for the evaluation of a compound's antitumor activity in a living organism.
Seizure Models
Given the role of σ₁ receptors in the central nervous system, animal models of seizures could also be relevant for assessing the therapeutic potential of these compounds. researchgate.net Clinically validated rodent models are often used for the initial screening of antiseizure drugs. nih.govnih.gov These include the maximal electroshock (MES) test for generalized tonic-clonic seizures and the subcutaneous pentylenetetrazol (scPTZ) test for generalized absence seizures. nih.govnih.gov The kindling model, where repeated electrical stimulation evokes chronic seizures, is used to study focal seizures. nih.govnih.gov Investigating the effects of this compound derivatives in these models could reveal potential anticonvulsant properties.
Preclinical toxicity assessment is a critical component of drug development. For piperidine derivatives, this involves both computational (in silico) predictions and experimental evaluations.
In Silico Toxicity Prediction
Modern computational methods allow for the prediction of the toxicological properties of compounds at an early stage. researchgate.net For a series of novel piperidine derivatives, the ProTox-II platform has been used to predict the median lethal dose (LD50) in rodents, which is a measure of acute toxicity. These in silico analyses for certain derivatives indicated a predominantly low toxicity profile. researchgate.net
| Compound | Predicted LD50 (mg/kg) | Predicted Toxicity Class |
| Compound 2 | 2000 | 4 |
| Compound 3 | 2000 | 4 |
| Compound 5 | 2935 | 5 |
| Compound 6 | 1500 | 4 |
| Compound 7 | 1500 | 4 |
Toxicity Class: 4 (Harmful if swallowed), 5 (May be harmful if swallowed). Data from in silico analysis of novel piperidine derivatives. researchgate.net
General Toxicity of Piperidines
The broader class of piperidine and its simple derivatives are known to have specific toxicological characteristics. The parent compound, piperidine, is considered a hazardous substance. scbt.com It can cause severe skin burns and respiratory irritation. scbt.comnih.gov Inhalation may lead to coughing and labored breathing, while ingestion of alkaline corrosives like piperidine can result in severe chemical burns to the gastrointestinal tract. scbt.com These general properties of the chemical class underscore the need for careful handling and thorough toxicological evaluation of any new derivative.
Advanced Research Directions and Computational Studies
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools in modern chemical and pharmaceutical research. By simulating molecular structures and interactions, these methods can forecast the potential of a compound like 1-(2-Aminoethyl)piperidin-3-ol as a therapeutic agent, guiding further experimental validation.
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. mdpi.com This method is fundamental in structure-based drug design, enabling the rapid screening of large compound libraries to identify potential drug candidates. mdpi.comnih.gov The process involves sampling numerous orientations and conformations of the ligand at the binding site and then using a scoring function to rank them, approximating the binding energy. mdpi.com
While specific molecular docking studies for this compound have not been detailed in the reviewed literature, the methodology is widely applied to other piperidine (B6355638) derivatives. For instance, computational studies have used docking to explore the binding mechanisms of piperidine-based antagonists with targets like the CCR2 chemokine receptor, providing insights that are crucial for designing novel therapeutic agents. researchgate.net Such an approach for this compound could elucidate its potential interactions with various biological targets.
| Molecular Docking Concepts | Description |
| Objective | Predict the preferred orientation and conformation of a ligand when bound to a protein target. |
| Methodology | Employs search algorithms to explore ligand conformations and scoring functions to estimate binding affinity. |
| Application | Structure-based virtual screening, hit identification, and lead optimization in drug discovery. nih.gov |
| Output | Binding poses, ranking scores, and predicted binding affinity (e.g., in kcal/mol). |
The Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts a wide spectrum of biological activities for a given chemical structure. clinmedkaz.org The prediction is based on a structure-activity relationship analysis of a large training set of known bioactive compounds. The results are presented as a list of potential biological activities, each with a probability of being active (Pa) or inactive (Pi).
A specific PASS analysis for this compound is not available in published research. However, this in silico method has been successfully applied to other novel piperidine derivatives to forecast their potential pharmacological effects. clinmedkaz.org These predictions can guide preclinical studies by highlighting likely therapeutic applications, which for piperidine scaffolds have included anticancer, antimicrobial, and central nervous system activities. clinmedkaz.org
| PASS Parameter | Description |
| Pa (Probability to be Active) | Estimates the likelihood that a compound exhibits a specific biological activity. |
| Pi (Probability to be Inactive) | Estimates the likelihood that a compound does not exhibit that specific biological activity. |
| Basis of Prediction | Structure-Activity Relationship (SAR) analysis based on a vast database of known compounds. |
| Utility | Helps prioritize compounds for further screening and identify potential new applications for existing molecules. clinmedkaz.org |
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. unimib.it DFT calculations can determine a molecule's optimized geometry, including precise bond lengths and angles, and provide insights into its electronic characteristics, such as charge distribution, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.netresearchgate.net
Although DFT studies specifically focused on this compound were not identified, this method is frequently used for characterizing similar piperidine-containing molecules. For example, DFT has been employed to perform structural and vibrational analysis of compounds like 1-(quinolin-3-yl)piperidin-2-ol. researchgate.net Such calculations for this compound would yield valuable data on its structural stability, reactivity, and electronic nature.
| Property Calculated by DFT | Significance |
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| Electronic Properties | Includes dipole moment, charge distribution, and electrostatic potential, which govern intermolecular interactions. researchgate.net |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital indicates chemical reactivity and stability. researchgate.net |
| Vibrational Frequencies | Predicts the infrared and Raman spectra, allowing for comparison with experimental data. researchgate.net |
Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, complementing the static picture provided by docking. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of a protein-ligand complex, conformational changes in the protein or ligand upon binding, and the specific interactions that maintain the complex. mdpi.com
Research on related aminoethyl-substituted piperidine derivatives has utilized MD simulations to understand their binding to the σ1 receptor. nih.govresearchgate.net These simulations demonstrated that the affinity for the σ1 receptor is influenced by interactions between the piperidine nitrogen atom and a lipophilic binding pocket. nih.gov The studies calculated the Gibbs free energy of binding (ΔGbind) using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach, providing a quantitative measure of binding affinity. nih.gov Applying MD simulations to this compound could similarly elucidate its binding dynamics with potential protein targets.
| Key Interacting Residues in σ1 Receptor for Piperidine Ligands |
| Leu105 |
| Thr181 |
| Leu182 |
| Ala185 |
| Leu186 |
| Thr202 |
| Tyr206 |
| Data derived from studies on analogous piperidine derivatives. nih.gov |
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. nih.gov A key parameter for compounds targeting the central nervous system (CNS) is their ability to cross the blood-brain barrier (BBB). nih.gov
Computational models predict BBB permeability based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (expressed as LogP or LogBB), topological polar surface area (TPSA), and hydrogen bonding capacity. frontiersin.orgresearchgate.net For this compound, these properties can be calculated to estimate its potential for CNS activity. The compound's low molecular weight and TPSA value of 49.5 Ų fall within the typical range for CNS-permeable drugs (TPSA < 76 Ų). frontiersin.orgnih.gov However, its low calculated lipophilicity suggests that passive diffusion might be limited, and active transport mechanisms could also be a factor. nih.gov
| Computed Physicochemical Properties for this compound | |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.21 g/mol |
| Topological Polar Surface Area (TPSA) | 49.5 Ų |
| XLogP3 (Lipophilicity) | -0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Data sourced from PubChem. nih.gov |
Mechanistic Studies and Target Identification
The initial step in understanding a compound's mechanism of action is to identify its biological targets. Computational tools like SwissTargetPrediction can forecast potential protein targets by comparing the query molecule to a database of known ligands based on chemical similarity. clinmedkaz.org This approach, combined with activity prediction from PASS, can build a comprehensive profile of a compound's likely biological roles.
Future Perspectives in Drug Development and Material Science
The this compound scaffold holds considerable promise for the design of novel therapeutic agents due to its structural features that are amenable to chemical modification. The piperidine core is a privileged structure in medicinal chemistry, and the presence of a primary amine and a hydroxyl group offers multiple points for derivatization. nih.gov
Building on the knowledge of related aminoethyl-substituted piperidines as potent sigma-1 (σ1) receptor ligands, one clear direction is the development of new σ1 modulators for potential applications in neurodegenerative diseases, psychiatric disorders, and cancer. d-nb.infonih.gov The antiproliferative effects observed with related compounds suggest that derivatives of this compound could be explored as potential anticancer agents. d-nb.infonih.gov
Furthermore, the exploration of this scaffold is not limited to σ1 receptors. The N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been investigated for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, indicating the potential for derivatives of this compound to be developed as targeted cancer therapies. nih.gov The design of such novel agents would be guided by computational modeling to optimize their binding affinity, selectivity, and pharmacokinetic properties.
The presence of multiple donor atoms (two nitrogen atoms and one oxygen atom) in this compound makes it an interesting ligand for coordination chemistry. These donor sites can coordinate with various metal ions to form stable metal complexes. The geometry and properties of these complexes would depend on the nature of the metal ion and the coordination mode of the ligand.
The ability of this molecule to form hydrogen bonds through its amino and hydroxyl groups also suggests its potential use in the construction of supramolecular assemblies. Through non-covalent interactions, molecules of this compound could self-assemble into well-defined architectures, or they could be used as building blocks to construct more complex supramolecular structures with guest molecules. These assemblies could have applications in areas such as molecular recognition, sensing, and drug delivery.
The functional groups present in this compound provide handles for its incorporation into polymeric materials. It could be used as a monomer or a cross-linking agent to create polymers with specific properties. For example, the basic amine groups could impart pH-responsiveness to the material, making it suitable for applications in smart drug delivery systems or sensors.
The ability of the piperidine moiety and its functional groups to interact with other molecules and surfaces could be exploited in the development of functional coatings or modified surfaces. For instance, surfaces modified with this compound could exhibit altered hydrophilicity, charge, or biocompatibility.
While the direct application of this compound in advanced materials is a prospective area, the versatility of the piperidine scaffold in chemical synthesis suggests that with appropriate modifications, it could serve as a valuable component in the design of new materials with tunable optical, electronic, or mechanical properties. Further research would be needed to explore these potential applications and to synthesize and characterize such novel materials.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)piperidin-3-ol, and how can purity be validated?
Methodological Answer: this compound is synthesized via multi-step organic reactions, often involving reductive amination or alkylation of piperidine derivatives. For example, in analogous syntheses (e.g., for anticonvulsant-analgesic piperidin-3-ol derivatives), intermediates are purified via column chromatography and characterized using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Key steps include:
- Reductive Amination : Reacting ketone precursors with ethylenediamine derivatives under hydrogenation conditions.
- Protection/Deprotection Strategies : Using tert-butyloxycarbonyl (Boc) groups to stabilize reactive amine groups during synthesis.
- Validation : Purity (>95%) is confirmed via HPLC (C18 columns, acetonitrile/water gradients) and 1H/13C NMR spectroscopy .
Q. How should researchers handle and dispose of this compound safely in laboratory settings?
Methodological Answer: Based on safety data for structurally related amines (e.g., 2-Aminopyridin-3-ol):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions to avoid inhalation .
- Disposal : Do not pour into drains. Collect waste in sealed containers labeled for "amine-containing compounds" and incinerate via licensed hazardous waste facilities. Contaminated packaging must be decontaminated before disposal .
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H NMR (δ ~1.5–3.5 ppm for piperidine protons; δ ~2.8–3.2 ppm for amine-bearing ethyl groups) and 13C NMR (e.g., C-OH resonance at ~70 ppm) confirm structure .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak [M+H]+ at m/z ≈ 159.2 (C7H16N2O).
- Infrared (IR) Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and N-H bends (~1600 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. How does structural modification of this compound influence pharmacological activity?
Methodological Answer: The piperidine-3-ol scaffold is highly tunable for drug discovery:
- Alkyl Chain Elongation : Adding methylene groups to the aminoethyl side chain (e.g., in histamine H3 receptor antagonists) enhances receptor binding affinity. For example, elongation from 1 to 3 methylene groups increased potency by 10-fold in thiazole derivatives .
- Stereochemistry : Enantiomers (e.g., (R)- vs. (S)-hydroxyl configurations) exhibit divergent biological activities. For instance, (R)-configured derivatives showed superior selectivity in sphingosine kinase 1 (SK1) inhibitors .
- Substituent Effects : Aromatic or bulky groups (e.g., benzyl or phenoxyethyl) improve metabolic stability and blood-brain barrier penetration in anticonvulsant models .
Q. What in vitro and in silico strategies are used to evaluate this compound derivatives as enzyme inhibitors?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Measure IC50 values using fluorescence-based ADP-Glo™ assays for kinases like SK1 .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]-histamine for H3 receptors) quantify affinity (Ki) .
- In Silico Modeling :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in SK1 (PDB: 3VZW) or H3 receptor homology models.
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and cytochrome P450 interactions to prioritize derivatives .
Q. Can this compound serve as a building block for non-viral gene delivery systems?
Methodological Answer: Yes, cationic dendrimers incorporating piperidine-3-ol derivatives (e.g., 1-(2-aminoethyl)pyrrolidine) show promise in gene delivery:
- Dendrimer Synthesis : Generation 1–3 dendrimers are constructed via iterative alkylation of core amines, with surface modification using this compound to enhance DNA binding .
- Efficiency Metrics : Transfection efficiency is quantified using luciferase reporter assays in HEK293 cells. For example, G3 dendrimers achieved 80% transfection at 10:1 (w/w) polymer:DNA ratios .
- Toxicity Screening : MTT assays confirm low cytotoxicity (<10% cell death at effective transfection doses) .
Q. How do researchers resolve contradictions in structure-activity relationship (SAR) data for piperidin-3-ol derivatives?
Methodological Answer: Contradictions often arise from assay variability or unaccounted stereochemical effects. Mitigation strategies include:
- Consistent Assay Conditions : Standardize protocols (e.g., pH, temperature) across studies. For SK1 inhibitors, discrepancies in IC50 values were resolved by using identical ATP concentrations .
- Stereochemical Analysis : Separate enantiomers via chiral HPLC and test individually. In H3 antagonists, (S)-enantiomers showed 5-fold higher potency than (R)-forms due to improved receptor fit .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and Reaxys to identify outliers or confounding factors (e.g., impure batches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
